molecular formula C13H14N2O2 B1454051 1-(4-Cyanophenyl)piperidine-3-carboxylic acid CAS No. 321337-54-6

1-(4-Cyanophenyl)piperidine-3-carboxylic acid

Cat. No.: B1454051
CAS No.: 321337-54-6
M. Wt: 230.26 g/mol
InChI Key: SFCZUCPTDYRUIK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Cyanophenyl)piperidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyanobenzaldehyde and piperidine.

    Reaction Conditions: The reaction involves the formation of a Schiff base followed by reduction and subsequent carboxylation. The conditions often include the use of reducing agents like sodium borohydride and carboxylation agents such as carbon dioxide.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Cyanophenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Cyanophenyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(4-Cyanophenyl)piperidine-3-carboxylic acid can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(4-cyanophenyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-8-10-3-5-12(6-4-10)15-7-1-2-11(9-15)13(16)17/h3-6,11H,1-2,7,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCZUCPTDYRUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655699
Record name 1-(4-Cyanophenyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321337-54-6
Record name 1-(4-Cyanophenyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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